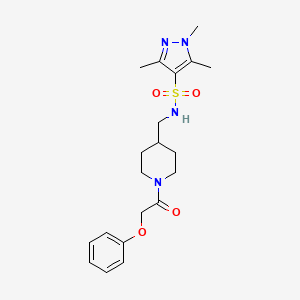

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with methyl groups and a sulfonamide group, along with a piperidine moiety linked to a phenoxyacetyl group

Properties

IUPAC Name |

1,3,5-trimethyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4S/c1-15-20(16(2)23(3)22-15)29(26,27)21-13-17-9-11-24(12-10-17)19(25)14-28-18-7-5-4-6-8-18/h4-8,17,21H,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANVBYNURPWJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.

Introduction of Methyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Piperidine Moiety: The piperidine ring is synthesized separately and then linked to the pyrazole derivative through a nucleophilic substitution reaction.

Phenoxyacetyl Group Addition: The final step involves the acylation of the piperidine nitrogen with phenoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.

Major Products

Oxidation: Sulfoxides, sulfones, or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

Biological Research: It is used as a tool compound to study the function of specific enzymes and receptors in biological systems.

Chemical Biology: The compound serves as a probe to investigate cellular pathways and molecular interactions.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could modulate the activity of neurotransmitter receptors in the brain, thereby affecting neurological function.

Comparison with Similar Compounds

Similar Compounds

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide: This compound shares structural similarities with the pyrazole and piperidine moieties.

N-(2-Phenoxyacetyl)piperidine-4-sulfonamide: Similar in having the phenoxyacetyl and piperidine groups.

Uniqueness

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethyl-substituted pyrazole ring and sulfonamide group are particularly noteworthy, as they contribute to its stability and reactivity.

Biological Activity

1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound that belongs to the pyrazole class of compounds, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 398.50 g/mol. The structure includes a pyrazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its pharmacological properties.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives inhibited TNF-α production by up to 85% at concentrations of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of pyrazole derivatives. For example, related compounds have been tested against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (Aspergillus niger), showing promising results at concentrations as low as 40 µg/mL. The mechanism appears to involve disruption of microbial cell membranes .

3. Antitumor Activity

Some pyrazole derivatives have been investigated for their antitumor properties. A study reported that certain compounds inhibited tumor cell proliferation significantly in vitro, suggesting potential applications in cancer therapy. The mechanism likely involves interference with cell cycle progression and induction of apoptosis in cancer cells .

The biological activities of 1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles often inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Cytokine Modulation : The compound may modulate the expression of cytokines involved in inflammation and immune responses.

- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.

Research Findings

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anti-inflammatory and antimicrobial properties. The study found that modifications in the side chains significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic routes for 1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves a multi-step process:

Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Sulfonamide introduction : Reaction with sulfonyl chlorides or nucleophilic substitution.

Key optimization parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Base catalysts like K₂CO₃ improve selectivity .

Monitoring via thin-layer chromatography (TLC) ensures reaction completion , while column chromatography purifies the final product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., methyl group signals at δ 2.1–2.5 ppm) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

- Purity assessment : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .

Q. What in vitro assays are typically employed to evaluate the biological activity of this sulfonamide derivative?

- Methodological Answer :

- Antiproliferative assays : CellTiter-Glo luminescent viability assays on cancer cell lines (e.g., U937) with paclitaxel as a positive control .

- Dose-response curves : IC₅₀ values quantify potency. For example, derivatives like MR-S1-15 show IC₅₀ values in the low micromolar range .

- Enzyme inhibition studies : Fluorescence-based assays to assess interactions with target enzymes (e.g., carbonic anhydrase isoforms) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance target selectivity and potency?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Modify substituents on the pyrazole ring (e.g., electron-withdrawing groups on the phenoxyacetyl moiety enhance electrophilicity) .

- Introduce bulky groups on the piperidine ring to improve binding pocket fit .

- Computational docking : Tools like AutoDock predict binding modes to enzymes (e.g., carbonic anhydrase IX) .

- In silico ADMET profiling : Predict pharmacokinetic properties (e.g., LogP, solubility) using QikProp or SwissADME .

Q. What computational strategies are used to predict the reactivity and optimal synthesis pathways for this compound?

- Methodological Answer :

- Quantum chemical calculations : Density Functional Theory (DFT) models reaction intermediates and transition states to identify energetically favorable pathways .

- Reaction path search : ICReDD’s hybrid approach integrates quantum calculations with experimental data to prioritize viable routes (e.g., optimizing Suzuki-Miyaura couplings) .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yields under varying conditions .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed methodologically?

- Methodological Answer :

- Standardize protocols : Use identical cell lines (e.g., ATCC-certified U937) and assay conditions (e.g., 48-hour incubation) .

- Orthogonal assays : Validate antiproliferative activity with flow cytometry (apoptosis markers) and colony formation assays .

- Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies; report confidence intervals .

Q. What methodologies optimize reaction yield and purity in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst concentration) and identify optimal conditions .

- Continuous flow systems : Enhance reproducibility and reduce byproducts compared to batch reactions .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.